2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of iodine, nitro, and trifluoromethoxy functional groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately . This compound serves as a valuable intermediate in various chemical syntheses and applications, particularly in medicinal chemistry and material science.
2-Iodo-4-nitro-1-(trifluoromethoxy)benzene belongs to the class of halogenated aromatic compounds. It is specifically classified under nitro compounds due to the presence of the nitro group (-NO₂) and is also categorized as a trifluoromethoxy compound due to the -OCF₃ substituent.
The synthesis of 2-iodo-4-nitro-1-(trifluoromethoxy)benzene typically involves multiple steps:
The structure of 2-iodo-4-nitro-1-(trifluoromethoxy)benzene features a benzene ring substituted at positions 2 (iodine), 4 (nitro), and 1 (trifluoromethoxy). The presence of these groups significantly influences its chemical behavior.
C1=CC(=C(C=C1OC(F)(F)F)I)[N+](=O)[O-]
PHQOMGIOFUSAQA-UHFFFAOYSA-N
.2-Iodo-4-nitro-1-(trifluoromethoxy)benzene can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or ligands that can enhance reactivity.
The mechanism of action for 2-iodo-4-nitro-1-(trifluoromethoxy)benzene involves its interaction with biological targets through various pathways:
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Iodo-4-nitro-1-(trifluoromethoxy)benzene has several scientific uses:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0